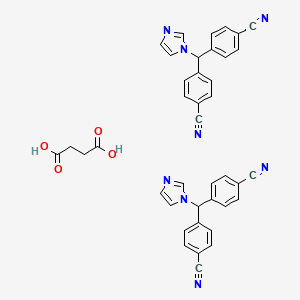![molecular formula C13H7NO2 B1216598 Benzo[h]quinoline-5,6-dione CAS No. 65938-98-9](/img/structure/B1216598.png)
Benzo[h]quinoline-5,6-dione
Vue d'ensemble
Description
Benzo[h]quinoline-5,6-dione is a chemical compound with the molecular formula C13H7NO2 . It has an average mass of 209.200 Da and a monoisotopic mass of 209.047684 Da .
Synthesis Analysis
The synthesis of quinoline derivatives like Benzo[h]quinoline-5,6-dione can be achieved through various methods. One approach involves the Friedländer Synthesis, which uses heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The molecular structure of Benzo[h]quinoline-5,6-dione consists of a fused benzene and pyridine ring system . This structure allows it to undergo both nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Benzo[h]quinoline-5,6-dione can participate in various chemical reactions due to its aromatic nature. For instance, it can undergo cycloisomerization of o-aryl (ethynyl)pyrimidines to produce benzo[f]quinazolines . It can also participate in reactions involving electrophilic activation or transition metal catalysis .Physical And Chemical Properties Analysis
Benzo[h]quinoline-5,6-dione has a molecular weight of 209.20 g/mol . Its melting point and boiling point are not specified in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Benzo[h]quinoline-5,6-dione has been utilized in chemical synthesis, particularly in the formation of condensed 1,2,4-triazines. It undergoes regioselective condensation with semicarbazide and its derivatives at the 6-position, leading to the cyclization into corresponding condensed 1,2,4-triazines. These reactions with a variety of reagents offer insights into the chemical behavior and potential applications of benzo[h]quinoline-5,6-dione derivatives (Eid, Badawy, & Ibrahim, 1983).
Analytical Chemistry
In analytical chemistry, benzo[h]quinoline-5,6-dione has been the subject of method development for assay and impurity determination. A new analytical method using high-performance liquid chromatography (HPLC) was developed for the assay of benzo[h]quinoline-5,6-dione, demonstrating its significance in quality control and chemical analysis (Shabir, 2007).
Biological Activity
Research has explored the biological activity of benzo[h]quinoline-5,6-dione derivatives. For instance, derivatives like benzo[а]phenazine-5,6-dione have shown potential as ligands for metals like rhodium and ruthenium and exhibited selective anticancer activity. This highlights the potential of benzo[h]quinoline-5,6-dione derivatives in the development of new therapeutic agents (Gornostaev, Lyashchenko, & Arnold, 2014).
Antimicrobial Activity
Benzo[h]quinoline-5,6-dione and its analogs have been tested for in vitro antibacterial and antifungal activities. Some compounds, like benz[g]isoquinoline-5,10-dione, exhibited significant activity against bacteria and fungi, comparable to standard antibiotics, underscoring the potential of these compounds in antimicrobial therapy (Clark, Huddleston, Ma, & Ho, 1984).
Environmental Chemistry
In environmental chemistry, benzo[h]quinoline-5,6-dione has been used as a molecular probe in studies of the degradation of aromatic pollutants in water by TiO2 photocatalysis. Such studies enhance the understanding of pollutant degradation mechanisms, contributing to environmental protection efforts (Cermenati, Pichat, Guillard, & Albini, 1997).
Mécanisme D'action
While the exact mechanism of action of Benzo[h]quinoline-5,6-dione is not specified in the search results, compounds with a quinoline ring system have been found to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
Orientations Futures
Quinoline derivatives like Benzo[h]quinoline-5,6-dione have a wide range of applications in medicinal and industrial chemistry . Therefore, future research could focus on developing greener and more sustainable chemical processes for the synthesis of these compounds . Additionally, the medicinal importance of quinoline derivatives could be further explored, particularly their potential as therapeutic agents .
Propriétés
IUPAC Name |
benzo[h]quinoline-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO2/c15-12-9-5-2-1-4-8(9)11-10(13(12)16)6-3-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWJLXJCZFOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216164 | |
| Record name | Benzo(h)quinoline-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65938-98-9 | |
| Record name | Benzo(h)quinoline-5,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065938989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(h)quinoline-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



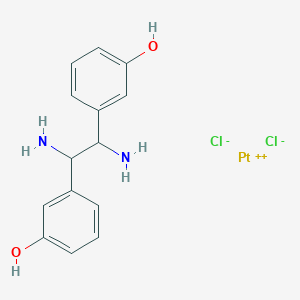
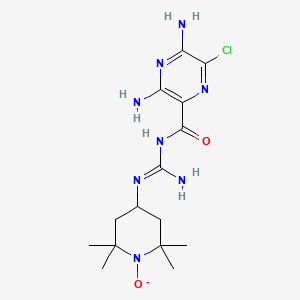
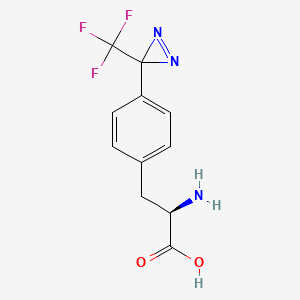
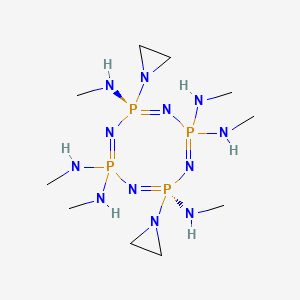
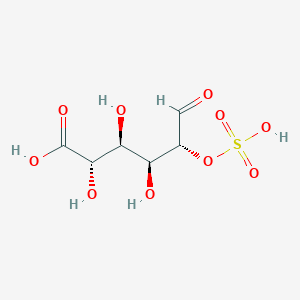
![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)
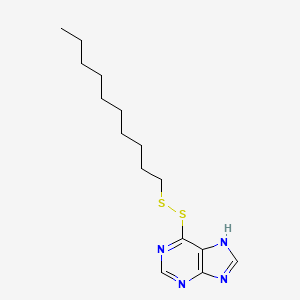
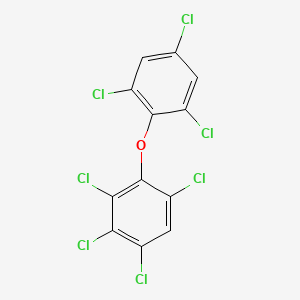
![3-[({1-[(4-Carbamimidamidobutyl)imino]-1-hydroxy-3-phenylpropan-2-yl}imino)(hydroxy)methyl]oxirane-2-carboxylato(2-)](/img/structure/B1216526.png)
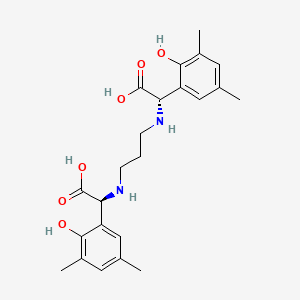
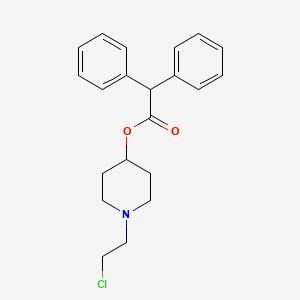
![N-[(6R)-1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide](/img/structure/B1216533.png)

